molecular formula C11H20N2O4 B12671207 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile CAS No. 80900-27-2

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile

Cat. No.: B12671207
CAS No.: 80900-27-2
M. Wt: 244.29 g/mol
InChI Key: ZXFBJJNPLKHAKE-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile is a macrocyclic compound known for its unique structure, which includes a nitrogen atom and multiple oxygen atoms within a 15-membered ring. This compound is part of the crown ether family, specifically aza-crown ethers, which are known for their ability to form stable complexes with metal ions. The presence of the nitrile group adds to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a linear polyether with a nitrile-containing amine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions due to the presence of nitrogen and oxygen atoms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Complexation: Metal-ion complexes with enhanced stability.

    Substitution: Substituted derivatives with modified functional groups.

    Reduction: Corresponding amines from the reduction of the nitrile group.

Scientific Research Applications

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant metal ions.

    Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in metal-ion-related diseases.

    Industry: Utilized in the separation and purification of metal ions in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms within the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This complexation can influence various molecular targets and pathways, including enzymatic activities and cellular transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the nitrile group but shares the macrocyclic structure.

    1,4,7,10-Tetraoxa-15-azacyclopentadecane: Similar structure with a different ring size.

    1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl: Contains different substituents on the nitrogen atom.

Uniqueness

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

80900-27-2

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carbonitrile

InChI

InChI=1S/C11H20N2O4/c12-11-13-1-3-14-5-7-16-9-10-17-8-6-15-4-2-13/h1-10H2

InChI Key

ZXFBJJNPLKHAKE-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1C#N

Origin of Product

United States

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